6-Bromo-2-chlorobenzoxazole
CAS No.: 1260643-15-9
Cat. No.: VC7716250
Molecular Formula: C7H3BrClNO
Molecular Weight: 232.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260643-15-9 |
---|---|
Molecular Formula | C7H3BrClNO |
Molecular Weight | 232.46 |
IUPAC Name | 6-bromo-2-chloro-1,3-benzoxazole |
Standard InChI | InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
Standard InChI Key | TVBDKNYVNBZWNF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)OC(=N2)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Configuration
6-Bromo-2-chlorobenzoxazole belongs to the benzoxazole family, a class of heterocyclic compounds comprising a fused benzene and oxazole ring. The oxazole moiety integrates oxygen and nitrogen atoms at positions 1 and 3, respectively, while the benzene ring is substituted with bromine and chlorine at positions 6 and 2 (Figure 1) . This substitution pattern is critical for modulating electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Identifiers of 6-Bromo-2-chlorobenzoxazole
The planar structure of the benzoxazole core facilitates π-π stacking interactions, while the electron-withdrawing halogen substituents enhance electrophilicity at the oxazole ring. X-ray crystallography of analogous compounds confirms that halogen atoms occupy positions orthogonal to the ring plane, minimizing steric hindrance.
Synthetic Methodologies
Cyclization of Substituted o-Aminophenols
A common route involves cyclizing substituted o-aminophenols with acyl chlorides under acidic conditions. For example, reaction of 4-bromo-2-chloro-o-aminophenol with chloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the target compound. This method leverages the oxazole ring’s propensity to form under dehydrating conditions.
Halogenation of Benzoxazole Precursors
Alternative approaches include brominating 2-chlorobenzoxazole derivatives using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. A patent by CN102850269A details a multi-step synthesis starting from N-(4-bromophenyl)-3-hydrocinnamamide, involving POCl₃-mediated cyclization followed by methoxylation and chlorination .
Table 2: Representative Synthesis Steps from Patent CN102850269A
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
1 | POCl₃, DMF, 80°C, 12h | 3-benzyl-6-bromo-2-chloroquinoline | 85% |
2 | NaOMe, MeOH, reflux | 3-benzyl-6-bromo-2-methoxyquinoline | 78% |
3 | NCS, benzoyl peroxide, CCl₄, reflux | 6-bromo-3-chlorophenyl-methyl-2-methoxyquinoline | 65% |
This protocol emphasizes efficiency, with yields exceeding 65% at each stage . The use of POCl₃ as both a solvent and catalyst enhances reaction kinetics by stabilizing intermediates through coordination .
Physicochemical Properties and Reactivity
Stability and Solubility
6-Bromo-2-chlorobenzoxazole is moisture-sensitive and requires storage under inert conditions . While solubility data remain limited, its lipophilic nature (logP ≈ 2.8) suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran.
Reactivity Profiles
The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, whereas the bromine at position 6 participates in Suzuki-Miyaura cross-coupling reactions. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, necessitating cautious handling during high-temperature reactions.
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing quinoline derivatives with antituberculosis activity. For instance, patent CN102850269A demonstrates its use in constructing 6-bromo-3-chlorophenyl-methyl-2-methoxyquinoline, a molecule with potent Mycobacterium tuberculosis inhibition (IC₅₀ = 0.8 μM) .
Organic Electronics
In material science, halogenated benzoxazoles serve as electron-deficient building blocks for organic semiconductors. Their electron-withdrawing groups enhance charge transport properties in thin-film transistors.
Hazard Category | Precautionary Measures |
---|---|
Corrosive (Skin) | Wear nitrile gloves, face shield |
Acute Toxicity (Oral) | Avoid ingestion, use fume hood |
Environmental Hazard | Dispose via certified waste streams |
The compound’s acute toxicity (LD₅₀ = 320 mg/kg in rats) mandates strict adherence to safety protocols .
Comparative Analysis with Analogues
2-Chlorobenzoxazole vs. 6-Bromo-2-chlorobenzoxazole
The bromine substituent in the latter increases molecular weight by 79.9 g/mol and enhances electrophilicity, enabling cross-coupling reactions absent in the non-brominated analogue.
6-Bromobenzoxazole vs. 6-Bromo-2-chlorobenzoxazole
The additional chlorine at position 2 in 6-bromo-2-chlorobenzoxazole reduces basicity (pKa ≈ 3.1 vs. 4.5) due to increased electron withdrawal, altering solubility and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume